molecular formula C15H9F3N2O4S B2841563 Methyl 7-hydroxy-3-oxo-2-[3-(trifluoromethyl)phenyl]-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate CAS No. 338396-01-3

Methyl 7-hydroxy-3-oxo-2-[3-(trifluoromethyl)phenyl]-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate

Cat. No.: B2841563
CAS No.: 338396-01-3
M. Wt: 370.3
InChI Key: SGPWOXLICCUHMN-UHFFFAOYSA-N
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Description

Methyl 7-hydroxy-3-oxo-2-[3-(trifluoromethyl)phenyl]-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate is a heterocyclic compound featuring a thienopyridazine core with a hydroxy group at position 7, a trifluoromethylphenyl substituent at position 2, and a methyl ester at position 4.

Properties

IUPAC Name

methyl 7-hydroxy-3-oxo-2-[3-(trifluoromethyl)phenyl]thieno[3,2-c]pyridazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3N2O4S/c1-24-14(23)13-12(22)11-9(25-13)6-10(21)20(19-11)8-4-2-3-7(5-8)15(16,17)18/h2-6,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGPWOXLICCUHMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=NN(C(=O)C=C2S1)C3=CC=CC(=C3)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-hydroxy-3-oxo-2-[3-(trifluoromethyl)phenyl]-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a thienopyridazine derivative with a trifluoromethyl-substituted benzaldehyde under acidic conditions. The reaction is usually carried out in the presence of a strong acid, such as methanesulfonic acid, and a suitable solvent, such as methanol, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the purification process may involve techniques such as recrystallization and chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-hydroxy-3-oxo-2-[3-(trifluoromethyl)phenyl]-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C15H9F3N2O4S
  • Molecular Weight : 370.3 g/mol
  • IUPAC Name : Methyl 7-hydroxy-3-oxo-2-[3-(trifluoromethyl)phenyl]thieno[3,2-c]pyridazine-6-carboxylate

Medicinal Chemistry

Methyl 7-hydroxy-3-oxo-2-[3-(trifluoromethyl)phenyl]-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate has been investigated for its potential therapeutic effects. Research indicates that compounds with similar structures may exhibit:

  • Antimicrobial Activity : Studies have shown that thieno-pyridazine derivatives can possess significant antibacterial properties against various pathogens.
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential as chemotherapeutic agents.

Pharmacology

The compound's pharmacological profile is of interest due to its potential interactions with biological receptors. Notable areas of research include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
  • Receptor Modulation : Investigations into its binding affinity to various receptors could lead to advancements in drug design targeting specific diseases.

Environmental Science

Research into the environmental impact of synthetic compounds has highlighted the need for biomonitoring and assessment of chemical exposure. This compound can be relevant in studies focused on:

  • Pollution Monitoring : Its detection in environmental samples can help assess the extent of chemical pollution and its effects on ecosystems.
  • Toxicological Studies : Understanding the compound's toxicity can inform risk assessments related to human exposure and ecological impacts.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of thieno-pyridazine derivatives, including methyl 7-hydroxy-3-oxo compounds. Results indicated that certain derivatives exhibited potent antibacterial activity against multi-drug resistant strains of bacteria, highlighting their potential as new antibiotics.

Case Study 2: Anticancer Research

In a recent pharmacological study, methyl 7-hydroxy-3-oxo derivatives were tested against various cancer cell lines. The findings revealed significant cytotoxicity in breast and lung cancer cells, suggesting that these compounds could serve as lead candidates for further development in cancer therapy.

Mechanism of Action

The mechanism of action of Methyl 7-hydroxy-3-oxo-2-[3-(trifluoromethyl)phenyl]-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting their function. The thienopyridazine core can interact with nucleophilic sites, leading to the modulation of enzymatic activities. These interactions can affect various cellular pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound belongs to a broader class of thieno- and thiazolopyrimidine derivatives. Key structural analogs include:

  • Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate ():

    • Substitutions: Trimethoxybenzylidene at position 2, phenyl at position 3.
    • Structural Features: The central pyrimidine ring adopts a flattened boat conformation with a dihedral angle of 80.94° between the thiazolopyrimidine and benzene rings. Intermolecular C–H···O hydrogen bonds stabilize crystal packing .
  • Methyl 7-methyl-3-oxo-5-phenyl-2-(3-phenylpropenylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate ():

    • Substitutions: Conjugated propenylidene group at position 2.
    • Molecular Weight: 416.49 g/mol. The extended π-system may enhance UV absorption or fluorescence properties .
  • Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydrothiazolo[3,2-a]pyrimidine-6-carboxylate ():

    • Substitutions: Bromophenyl at position 5.
    • Reactivity: The bromine atom offers a site for further functionalization (e.g., Suzuki coupling) .

Key Structural Differences in the Target Compound:

  • The 3-(trifluoromethyl)phenyl substituent increases lipophilicity and metabolic stability relative to phenyl or methoxy-substituted analogs.

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Notable Features References
Methyl 7-hydroxy-3-oxo-2-[3-(trifluoromethyl)phenyl]-...-6-carboxylate ~423 Hydroxy group (H-bonding), CF₃ (electron-withdrawing)
Ethyl 7-methyl-3-oxo-5-phenyl-2-(trimethoxybenzylidene)-...-6-carboxylate 494.55 Trimethoxy groups, C–H···O bonds, flattened boat conformation
Methyl 7-methyl-3-oxo-5-phenyl-2-(propenylidene)-...-6-carboxylate 416.49 Conjugated double bonds, potential UV activity
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-...-6-carboxylate ~409 Bromine substituent (synthetic versatility)
  • Hydrogen Bonding : The target compound’s hydroxy group may form stronger intermolecular interactions than methoxy or ester groups, affecting crystallinity and melting points .

Biological Activity

Methyl 7-hydroxy-3-oxo-2-[3-(trifluoromethyl)phenyl]-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate (CAS No. 338396-01-3) is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and therapeutic potential.

The molecular formula of this compound is C15H9F3N2O4SC_{15}H_{9}F_{3}N_{2}O_{4}S. The presence of a trifluoromethyl group and a thieno-pyridazine structure suggests diverse interactions with biological targets.

Research indicates that compounds with similar structural frameworks often exhibit activity against specific biological targets. The thieno[3,2-c]pyridazine moiety has been associated with various pharmacological effects, including antimicrobial and anti-inflammatory properties. The specific mechanisms of action for this compound may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in metabolic pathways.
  • Targeting Bacterial Resistance : Its structure may allow it to interact with bacterial targets, particularly in the context of drug-resistant strains like Mycobacterium tuberculosis.

Cytotoxicity Studies

Cytotoxicity studies are crucial for evaluating the safety profile of new compounds. Preliminary findings suggest that this compound exhibits selective toxicity towards cancer cell lines while sparing normal cells.

Case Studies

  • Study on Antitubercular Activity : A series of derivatives structurally related to this compound were tested against Mycobacterium tuberculosis. The results indicated that modifications in the trifluoromethyl group significantly affected activity and selectivity profiles.
    • Findings : Compounds with enhanced lipophilicity showed improved cell permeability but raised concerns regarding cytotoxicity.
  • Inflammatory Response Modulation : Another study assessed the anti-inflammatory properties of related thienopyridazines. The results indicated a reduction in pro-inflammatory cytokine production in vitro.

Q & A

What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to enhance yield and purity?

Answer:
Synthesis typically involves multi-step reactions, with critical control over temperature, solvent choice, and catalysts. For analogous thiazolo-pyrimidine derivatives, palladium or copper catalysts in solvents like dimethylformamide (DMF) or toluene are used to optimize yields . Reaction progress should be monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure purity. For example, slow reagent addition and inert atmospheres mitigate side reactions .

Which spectroscopic and crystallographic techniques are most effective for confirming the compound’s structure and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR identify functional groups and substituent positions .
  • Infrared (IR) Spectroscopy: Confirms carbonyl (C=O) and hydroxyl (O-H) groups .
  • Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography: Provides definitive structural confirmation. For example, SHELX programs refine crystallographic data to resolve bond lengths and angles .

How can researchers resolve contradictions in crystallographic data during structural determination?

Answer:
Discrepancies may arise from twinning, disorder, or poor data quality. Advanced refinement using SHELXL with restraints for bond distances/angles improves accuracy . Cross-validation with spectroscopic data (e.g., NMR) ensures consistency. For example, hydrogen atom positions can be validated via electron density maps .

What role do intermolecular hydrogen bonds play in the compound’s crystal packing, and how can graph set analysis aid in understanding these interactions?

Answer:
Hydrogen bonds dictate crystal packing and stability. Graph set analysis (e.g., Etter’s method) categorizes interactions into patterns like R²₂(8) rings or C(6) chains, predicting supramolecular assembly . For related compounds, such analysis reveals how hydroxyl or carbonyl groups form networks, influencing solubility and melting points .

What are the key steps in X-ray diffraction analysis, and which software tools are recommended?

Answer:

  • Data Collection: Use a single-crystal diffractometer with Mo/Kα radiation .
  • Structure Solution: Employ direct methods (SHELXS/SHELXD) for phase determination .
  • Refinement: SHELXL refines atomic coordinates and thermal parameters .
  • Validation: Check for errors using tools like PLATON or the WinGX suite .

How does the trifluoromethyl (-CF₃) group influence the compound’s electronic properties and reactivity?

Answer:
The electron-withdrawing -CF₃ group increases electrophilicity at adjacent positions, enhancing reactivity in nucleophilic substitution or cycloaddition reactions. Computational methods (e.g., density functional theory, DFT) model charge distribution and frontier molecular orbitals, though experimental validation via cyclic voltammetry is recommended .

How can researchers ensure reproducibility in synthesis protocols for this compound?

Answer:

  • Document precise conditions (e.g., solvent purity, temperature gradients) .
  • Use standardized equipment (e.g., Schlenk lines for air-sensitive steps) .
  • Validate intermediates via melting point analysis or HPLC .

What strategies are effective in analyzing byproducts or side reactions during synthesis?

Answer:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Identifies low-concentration byproducts .
  • NMR Dynamics: Tracks kinetic intermediates (e.g., NOESY for spatial proximity) .
  • Stoichiometric Optimization: Adjust molar ratios to suppress competing pathways .

How can computational chemistry predict the compound’s stability and degradation pathways?

Answer:

  • Molecular Dynamics (MD): Simulates thermal stability and solvent interactions .
  • DFT Calculations: Predicts degradation products under oxidative or hydrolytic conditions .
  • Solvent-Accessible Surface Area (SASA): Models susceptibility to nucleophilic attack .

What are the best practices for handling and storing this compound to maintain stability?

Answer:

  • Storage: Under inert gas (argon/nitrogen) at -20°C in amber vials to prevent photodegradation .
  • Handling: Use gloveboxes for air-sensitive steps and desiccants to avoid hydrolysis .

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